molecular formula C21H27N3O5S2 B6571731 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide CAS No. 946241-58-3

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Cat. No.: B6571731
CAS No.: 946241-58-3
M. Wt: 465.6 g/mol
InChI Key: PDWLIGNBXDXYOG-UHFFFAOYSA-N
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Description

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic compound characterized by its sulfonamide and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide generally involves multi-step organic reactions starting from basic organic molecules:

  • Step 1: : Synthesis of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline - achieved through the sulfonylation of tetrahydroquinoline using propane-1-sulfonyl chloride.

  • Step 2: : Sulfamoylation of the intermediate compound to yield 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylsulfonamide.

  • Step 3: : Coupling with 4-aminophenylpropanamide under controlled conditions to form the final compound. This step often involves catalysts and precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

The industrial production methods typically involve large-scale chemical reactors where reaction conditions such as temperature, pressure, and solvent concentrations are meticulously controlled. Flow chemistry techniques are increasingly used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide undergoes a variety of chemical reactions, such as:

  • Oxidation: : The sulfonamide and tetrahydroquinoline groups can be oxidized under specific conditions.

  • Reduction: : These groups can also be reduced, typically using hydrogenation techniques.

  • Substitution: : Various substitutions can be performed at the phenyl and amide groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Commonly carried out using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.

  • Substitution: : Conditions and reagents vary based on the specific group being substituted, e.g., halogenation using N-bromosuccinimide (NBS).

Major Products

  • Oxidation: : Oxidized forms of the sulfonamide or quinoline groups.

  • Reduction: : Reduced versions where double bonds in the quinoline ring are hydrogenated.

  • Substitution: : Various substituted analogs, depending on the reagents used.

Scientific Research Applications

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is valuable in several research areas:

  • Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or activator.

  • Medicine: : Explored for therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Utilized in the development of new materials and compounds with unique physical or chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.

  • Pathways: : Modulation of signaling pathways that regulate cellular processes such as inflammation, cell division, or apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide stands out due to its unique structural features:

  • Tetrahydroquinoline Ring: : Offers enhanced stability and bioavailability.

  • Sulfonamide Group: : Contributes to its binding affinity and selectivity towards biological targets.

Similar Compounds

  • N-(4-{[1-benzyl-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

  • N-(4-{[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

  • N-(4-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Each of these compounds features variations in the sulfonyl or alkyl groups, leading to differences in their chemical and biological properties.

This compound’s unique combination of sulfonamide and tetrahydroquinoline structures makes it a significant candidate for further research and development across multiple disciplines.

Properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-14-30(26,27)24-13-5-6-16-15-18(9-12-20(16)24)23-31(28,29)19-10-7-17(8-11-19)22-21(25)4-2/h7-12,15,23H,3-6,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWLIGNBXDXYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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